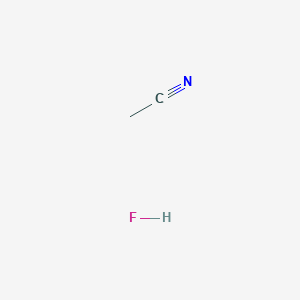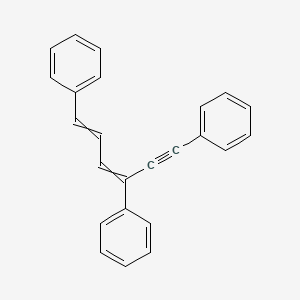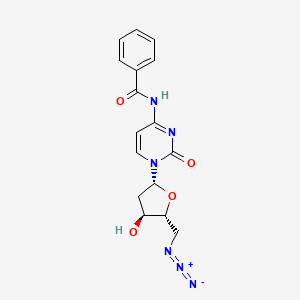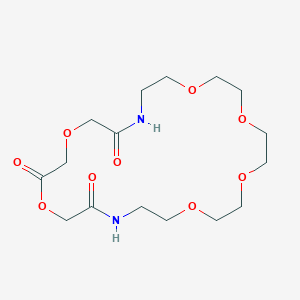
1,4,7,10,16,19-Hexaoxa-13,22-diazacyclotetracosane-14,17,21-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7,10,16,19-Hexaoxa-13,22-diazacyclotetracosane-14,17,21-trione is an organic compound with a complex cage-like three-dimensional structure. This compound is known for its ability to sequester metal ions, making it useful in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,16,19-Hexaoxa-13,22-diazacyclotetracosane-14,17,21-trione typically involves the reaction of specific precursors under controlled conditions. One common method includes the use of bis-cyclopentadienyl-germanium and potassium mirror to reduce a hindered distannene to a crystalline radical anion . The reaction is carried out at high temperatures, around 550°C, and requires careful cooling to room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but with enhanced equipment and safety measures to handle the high temperatures and reactive intermediates.
化学反応の分析
Types of Reactions
1,4,7,10,16,19-Hexaoxa-13,22-diazacyclotetracosane-14,17,21-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using reagents like potassium mirror to form crystalline radical anions.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include potassium mirror, bis-cyclopentadienyl-germanium, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield crystalline radical anions, while oxidation reactions can produce different oxidation states of the compound .
科学的研究の応用
1,4,7,10,16,19-Hexaoxa-13,22-diazacyclotetracosane-14,17,21-trione has a wide range of scientific research applications, including:
Magnetic Resonance Imaging (MRI): Used as a contrast agent due to its ability to sequester metal ions.
Organic Synthesis: Acts as a complexing agent in the preparation of various organic compounds.
Crystallography: Utilized in the formation of crystal structures for X-ray diffraction studies.
Electrochemistry: Employed in electrochemical studies to understand the behavior of metal ions in solution.
Chromatography: Used as an additive in chromatographic techniques to improve separation efficiency.
作用機序
The mechanism of action of 1,4,7,10,16,19-Hexaoxa-13,22-diazacyclotetracosane-14,17,21-trione involves its ability to form stable complexes with metal ions. The compound’s cage-like structure allows it to encapsulate metal ions, thereby stabilizing them in solution. This property is particularly useful in applications like MRI, where the compound enhances the contrast by sequestering metal ions .
類似化合物との比較
Similar Compounds
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane: Known for its similar cage-like structure and ability to sequester metal ions.
2,2,2-Cryptand: Another compound with a similar structure used for metal ion complexation.
Uniqueness
1,4,7,10,16,19-Hexaoxa-13,22-diazacyclotetracosane-14,17,21-trione is unique due to its specific three-dimensional structure, which provides enhanced stability and selectivity in metal ion complexation. This makes it particularly valuable in applications requiring high specificity and stability, such as MRI and crystallography .
特性
CAS番号 |
79688-26-9 |
|---|---|
分子式 |
C16H28N2O9 |
分子量 |
392.40 g/mol |
IUPAC名 |
1,4,7,10,16,19-hexaoxa-13,22-diazacyclotetracosane-14,17,21-trione |
InChI |
InChI=1S/C16H28N2O9/c19-14-11-26-13-16(21)27-12-15(20)18-2-4-23-6-8-25-10-9-24-7-5-22-3-1-17-14/h1-13H2,(H,17,19)(H,18,20) |
InChIキー |
HHZPPMUBPWXBHC-UHFFFAOYSA-N |
正規SMILES |
C1COCCOCCOCCOCCNC(=O)COC(=O)COCC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


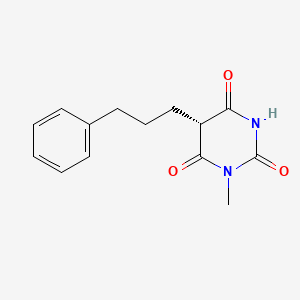

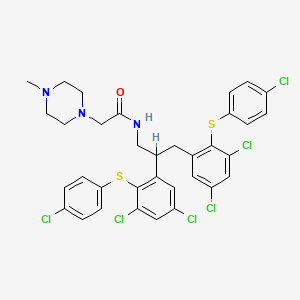

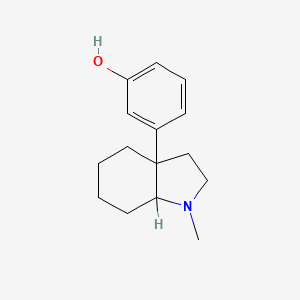
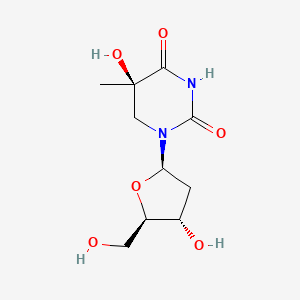

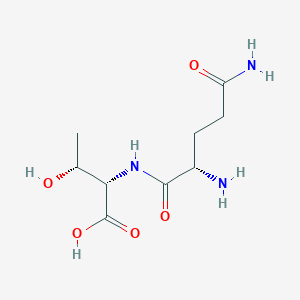

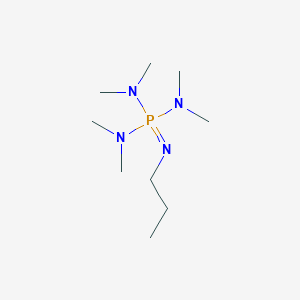
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine](/img/structure/B14436768.png)
